

Application Note: Analytical Characterization of 5-Bromo-4,4-dimethylpentanoic Acid

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Compound of Interest

Compound Name:	5-bromo-4,4-dimethylpentanoic acid
CAS No.:	2680533-78-0
Cat. No.:	B6193162

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Introduction & Chemical Context

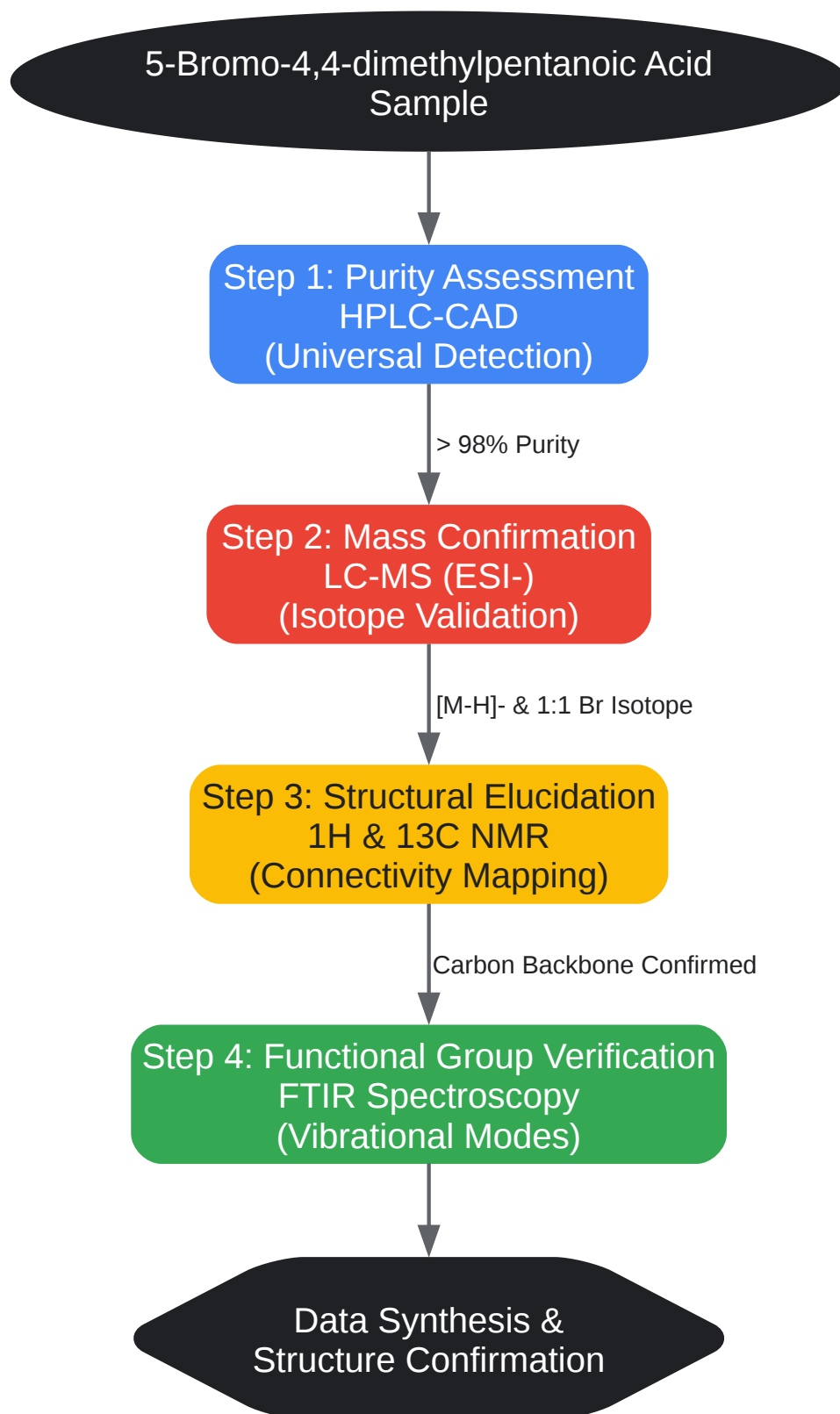
5-Bromo-4,4-dimethylpentanoic acid (CAS: 2680533-78-0) [1] is a highly specialized aliphatic building block increasingly utilized in advanced pharmaceutical synthesis. The structural architecture of this molecule is defined by three critical features: a terminal carboxylic acid, a terminal primary bromide, and a strategically positioned gem-dimethyl group at the C4 position.

In rational drug design, the incorporation of a gem-dimethyl moiety is a proven bioisosteric strategy. By introducing steric bulk, it shields adjacent carbon centers from cytochrome P450-mediated oxidation and effectively blocks the β -oxidation of the carboxylic acid side chain, thereby drastically improving the metabolic stability of the final drug candidate [2]. Furthermore, the gem-dimethyl group induces the Thorpe-Ingold effect (angle compression), which thermodynamically favors downstream intramolecular cyclizations [3]. The terminal bromine serves as a versatile electrophilic handle for cross-coupling or nucleophilic substitution.

Because this molecule is an un-conjugated, halogenated aliphatic chain, standard UV-based analytical methods are insufficient. This application note details a self-validating, multi-modal analytical workflow designed to rigorously confirm the purity, molecular weight, and structural connectivity of **5-bromo-4,4-dimethylpentanoic acid**.

Analytical Strategy & Workflow

To establish a self-validating system, the analytical workflow relies on orthogonal techniques. Purity is established via universal detection (HPLC-CAD), molecular mass and halogen presence are confirmed via isotopic signature (LC-MS), and atomic connectivity is mapped via nuclear magnetic resonance (NMR) and vibrational spectroscopy (FTIR).



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Figure 1: Orthogonal analytical workflow for the characterization of **5-bromo-4,4-dimethylpentanoic acid**.

Experimental Protocols & Mechanistic Causality

Purity Assessment: HPLC with Charged Aerosol Detection (CAD)

Causality: Aliphatic carboxylic acids lack a conjugated π -system. Relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) often results in severe baseline drift and poor sensitivity due to solvent absorbance. Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles after nebulization, providing a uniform, mass-dependent response independent of the molecule's optical properties.

Protocol:

- Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50, v/v).
- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic acid in Water.
 - Solvent B: 0.1% Formic acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Detector Settings: CAD evaporator temperature set to 35°C; data collection rate at 10 Hz.

Mass Spectrometry: LC-MS (ESI Negative Mode)

Causality: The carboxylic acid moiety readily donates a proton, making Electrospray Ionization in negative mode (ESI-) the optimal choice, yielding an $[M-H]^-$ pseudo-molecular ion. The

presence of the bromine atom provides a built-in validation mechanism: Bromine naturally exists as two stable isotopes, ^{79}Br and ^{81}Br , in a nearly 1:1 ratio. The mass spectrum must exhibit a characteristic doublet separated by 2 Da, confirming the halogen's retention.

Protocol:

- Ionization Source: ESI negative mode.
- Capillary Voltage: 2.5 kV.
- Desolvation Temperature: 350°C.
- Mass Range: m/z 100 to 500.
- Expected Outcome: The exact mass of $\text{C}_7\text{H}_{13}\text{BrO}_2$ is 208.01. The ESI- spectrum will show peaks at m/z 207.0 [$\text{M}(^{79}\text{Br})-\text{H}]^-$ and 209.0 [$\text{M}(^{81}\text{Br})-\text{H}]^-$ in a 1:1 intensity ratio.

Structural Elucidation: ^1H and ^{13}C NMR Spectroscopy

Causality: The gem-dimethyl group at C4 acts as an insulating quaternary center. This prevents spin-spin coupling (J-coupling) between the protons on C3 and C5. Consequently, the NMR spectrum of this molecule is highly diagnostic: the $-\text{CH}_2-\text{Br}$ protons and the gem-dimethyl protons will appear as sharp singlets, while the C2 and C3 methylene protons will couple to each other, appearing as clean triplets.

Protocol:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 (containing 0.03% v/v TMS as an internal standard).
- Acquisition (^1H NMR): 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.
- Acquisition (^{13}C NMR): 100 MHz, 512 scans, complete proton decoupling.

Functional Group Verification: FTIR Spectroscopy

Causality: Fourier Transform Infrared (FTIR) spectroscopy orthogonally validates the functional groups identified by NMR. The hydrogen-bonded carboxylic acid dimer will present a massive,

broad O-H stretch, while the heavy bromine atom will produce a low-frequency stretching vibration in the fingerprint region.

Protocol:

- Method: Attenuated Total Reflectance (ATR) using a diamond crystal.
- Parameters: 32 scans, resolution of 4 cm⁻¹, range 4000–400 cm⁻¹.
- Background: Collect an ambient air background prior to sample application.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Peak Assignments

Solvent: CDCl₃. Chemical shifts (δ) in ppm.

Position	Group	¹ H Shift (δ, ppm)	Multiplicity & Integration	¹³ C Shift (δ, ppm)
C1	-COOH	~11.0	Broad singlet, 1H	~180.5
C2	-CH ₂ -	2.35	Triplet (J=7.5 Hz), 2H	29.2
C3	-CH ₂ -	1.65	Triplet (J=7.5 Hz), 2H	36.8
C4	-C(CH ₃) ₂ -	-	-	34.5
C5	-CH ₂ -Br	3.35	Singlet, 2H	45.1
C6, C7	-CH ₃ (gem)	1.05	Singlet, 6H	25.4

Table 2: Diagnostic FTIR Band Assignments

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Implication
2500 – 3300	Strong, Broad	O-H stretch	Hydrogen-bonded carboxylic acid dimer.
1705 – 1715	Strong, Sharp	C=O stretch	Aliphatic carboxylic acid carbonyl.
2850 – 2960	Medium	C-H stretch	Aliphatic backbone and gem-dimethyl groups.
1365 & 1385	Medium	C-H bend (doublet)	Characteristic "umbrella" deformation of gem-dimethyl.
550 – 650	Medium	C-Br stretch	Terminal primary alkyl bromide.

Table 3: LC-MS (ESI-) Fragmentation & Isotopic Signature

m/z Observed	Relative Abundance	Ion Assignment	Diagnostic Value
207.0	100%	[M(79Br)-H] ⁻	Confirms molecular weight with light Bromine isotope.
209.0	~98%	[M(81Br)-H] ⁻	Confirms molecular weight with heavy Bromine isotope.
127.1	Variable	[M-H-HBr] ⁻	Loss of HBr (80 Da), confirming the leaving group.

References

- LUCP. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis." Journal of Organic Chemistry / LUCP,[[Link](#)]
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